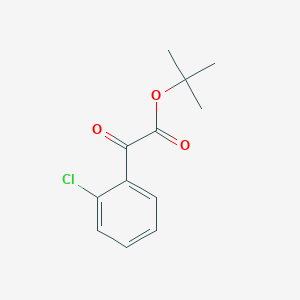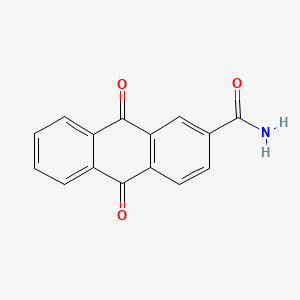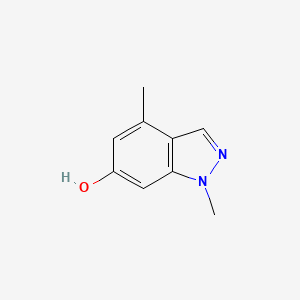
1,4-Dimethyl-1H-indazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can yield the desired indazole structure . Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole: Similar structure but lacks the additional methyl group at the 4-position.
2-Methyl-1H-indazole: Methyl group is positioned differently, leading to distinct chemical properties.
1,2-Dimethyl-1H-indazole: Both methyl groups are positioned differently compared to 1,4-Dimethyl-1H-indazol-6-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This distinct structure can lead to unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,4-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7(12)4-9-8(6)5-10-11(9)2/h3-5,12H,1-2H3 |
Clave InChI |
APXYWTAQCQGIFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=NN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

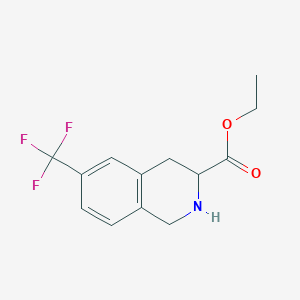
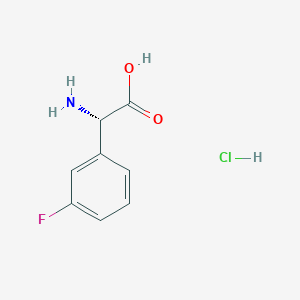
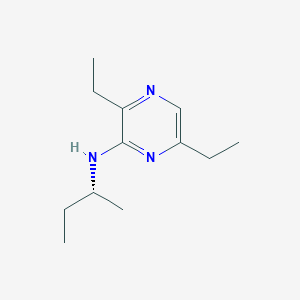
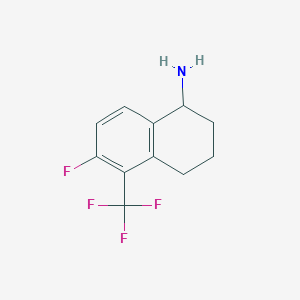
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
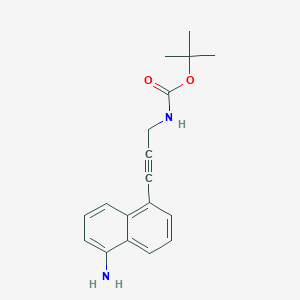
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
